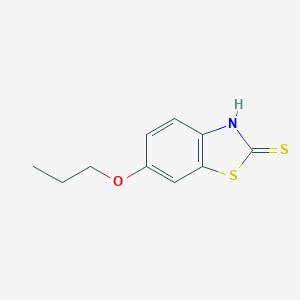
2(3H)-Benzothiazolethione,6-propoxy-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2(3H)-Benzothiazolethione,6-propoxy-(9CI), also known as PBTA, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. PBTA belongs to the class of benzothiazole derivatives, which have been extensively studied for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
作用機序
The mechanism of action of 2(3H)-Benzothiazolethione,6-propoxy-(9CI) is not fully understood, but it is believed to involve the inhibition of topoisomerase II, an enzyme that is essential for DNA replication and cell division. 2(3H)-Benzothiazolethione,6-propoxy-(9CI) binds to the enzyme and prevents it from releasing the DNA strand, leading to the formation of a complex between the enzyme and DNA that is toxic to the cell. This ultimately leads to apoptosis in cancer cells. 2(3H)-Benzothiazolethione,6-propoxy-(9CI) has also been reported to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the transmission of nerve impulses.
生化学的および生理学的効果
2(3H)-Benzothiazolethione,6-propoxy-(9CI) has been shown to have various biochemical and physiological effects, depending on the concentration and duration of exposure. In vitro studies have shown that 2(3H)-Benzothiazolethione,6-propoxy-(9CI) induces apoptosis in cancer cells by activating the caspase pathway, which is involved in programmed cell death. 2(3H)-Benzothiazolethione,6-propoxy-(9CI) has also been reported to inhibit the growth of Gram-positive bacteria by disrupting the cell membrane. In addition, 2(3H)-Benzothiazolethione,6-propoxy-(9CI) has been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha.
実験室実験の利点と制限
2(3H)-Benzothiazolethione,6-propoxy-(9CI) has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify, making it readily available for use in various applications. 2(3H)-Benzothiazolethione,6-propoxy-(9CI) also has a relatively low toxicity profile, making it safe for use in lab experiments. However, one limitation is that 2(3H)-Benzothiazolethione,6-propoxy-(9CI) has limited solubility in water, which can make it difficult to work with in aqueous solutions. 2(3H)-Benzothiazolethione,6-propoxy-(9CI) also has a relatively short half-life, which can limit its effectiveness in certain applications.
将来の方向性
There are several future directions for the study of 2(3H)-Benzothiazolethione,6-propoxy-(9CI). One direction is the development of new derivatives of 2(3H)-Benzothiazolethione,6-propoxy-(9CI) with enhanced biological activity and improved solubility. Another direction is the study of the environmental impact of 2(3H)-Benzothiazolethione,6-propoxy-(9CI), particularly its potential toxicity to aquatic organisms. Additionally, the use of 2(3H)-Benzothiazolethione,6-propoxy-(9CI) as a corrosion inhibitor for metal surfaces could be further explored. Overall, the study of 2(3H)-Benzothiazolethione,6-propoxy-(9CI) has the potential to lead to the development of new drugs, materials, and technologies with a wide range of applications.
合成法
2(3H)-Benzothiazolethione,6-propoxy-(9CI) can be synthesized using various methods, including the reaction of 2-aminobenzenethiol with propyl bromide in the presence of a base, such as potassium carbonate. The reaction mixture is then heated under reflux conditions, and the resulting product is purified by recrystallization. Another method involves the condensation of 2-aminobenzenethiol with propionaldehyde in the presence of an acid catalyst, followed by oxidation with hydrogen peroxide to yield 2(3H)-Benzothiazolethione,6-propoxy-(9CI).
科学的研究の応用
2(3H)-Benzothiazolethione,6-propoxy-(9CI) has been studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, 2(3H)-Benzothiazolethione,6-propoxy-(9CI) has shown promising results as an anticancer agent, as it induces apoptosis in cancer cells by inhibiting the activity of the enzyme topoisomerase II. 2(3H)-Benzothiazolethione,6-propoxy-(9CI) has also been reported to exhibit antibacterial activity against Gram-positive bacteria, making it a potential candidate for the development of new antibiotics. In material science, 2(3H)-Benzothiazolethione,6-propoxy-(9CI) has been used as a building block for the synthesis of novel polymers with unique properties, such as self-healing and shape-memory behavior. In environmental science, 2(3H)-Benzothiazolethione,6-propoxy-(9CI) has been studied for its potential application as a corrosion inhibitor for metal surfaces.
特性
CAS番号 |
164397-65-3 |
|---|---|
製品名 |
2(3H)-Benzothiazolethione,6-propoxy-(9CI) |
分子式 |
C10H11NOS2 |
分子量 |
225.3 g/mol |
IUPAC名 |
6-propoxy-3H-1,3-benzothiazole-2-thione |
InChI |
InChI=1S/C10H11NOS2/c1-2-5-12-7-3-4-8-9(6-7)14-10(13)11-8/h3-4,6H,2,5H2,1H3,(H,11,13) |
InChIキー |
YWXNRYBRNJLDHM-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC2=C(C=C1)NC(=S)S2 |
正規SMILES |
CCCOC1=CC2=C(C=C1)NC(=S)S2 |
同義語 |
2(3H)-Benzothiazolethione,6-propoxy-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



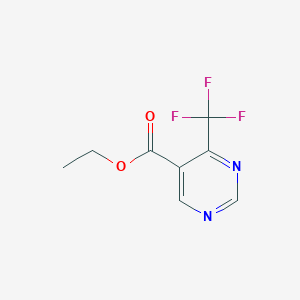
![1-[(1S,2S)-2-Ethenyl-2-methylcyclobutyl]ethanone](/img/structure/B69989.png)
![4-[(4-Hydroxyphenyl)methyl]benzene-1,2,3-triol](/img/structure/B69991.png)
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] (1,2,3,4,5,6-14C6)cyclohexatrienecarboxylate](/img/structure/B69995.png)
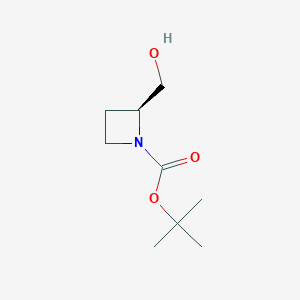
![5-[4-(4-Ethylcyclohexyl)-2-fluorophenyl]-1,2,3-trifluorobenzene](/img/structure/B70004.png)
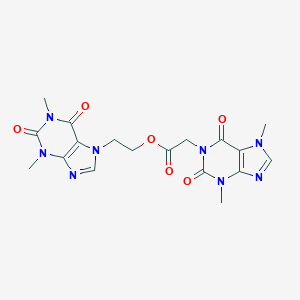


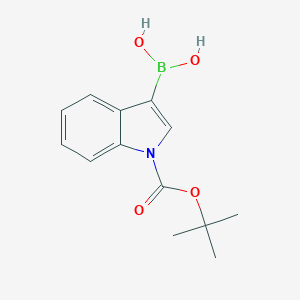
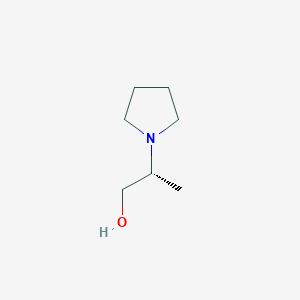
![[5-(benzothiazolyl)-2H-pyrazol-3-yl]-amine](/img/structure/B70016.png)
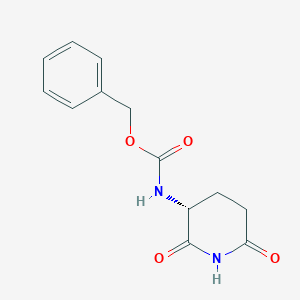
![2-[2-(3,4-Dichlorophenyl)morpholin-2-YL]ethanol](/img/structure/B70018.png)